BenchChemオンラインストアへようこそ!

Methyl 2-amino-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate

Medicinal chemistry Drug design Physicochemical property optimization

Procure Methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (≥98% purity) for your medicinal chemistry workflows. This non-proteinogenic amino acid building block features a 1,2,4-triazole ring and α-methyl group, offering a >2.6 log unit lipophilicity advantage over its free acid counterpart. Its design improves metabolic stability by acting as an amide bond bioisostere and enhances potency via conformational restriction. Supplied as a methyl ester, it is ready for direct use in Solid-Phase Peptide Synthesis (SPPS). Stored at 2-8°C in sealed, dry conditions to maintain integrity.

Molecular Formula C7H12N4O2
Molecular Weight 184.199
CAS No. 1250251-65-0
Cat. No. B2470472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate
CAS1250251-65-0
Molecular FormulaC7H12N4O2
Molecular Weight184.199
Structural Identifiers
SMILESCC(CN1C=NC=N1)(C(=O)OC)N
InChIInChI=1S/C7H12N4O2/c1-7(8,6(12)13-2)3-11-5-9-4-10-11/h4-5H,3,8H2,1-2H3
InChIKeyCPFSJWPQJKEDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Amino-2-Methyl-3-(1H-1,2,4-Triazol-1-Yl)Propanoate (CAS 1250251-65-0): Structural & Physicochemical Baseline for Procurement


Methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 1250251-65-0) is a non-proteinogenic α,α-disubstituted amino acid methyl ester bearing a 1,2,4-triazole heterocycle at the β‑position. It belongs to the class of heterocyclic amino acid building blocks used extensively in peptidomimetic design and medicinal chemistry . The compound has a molecular weight of 184.20 g/mol, a calculated LogP of -0.8315, a topological polar surface area (TPSA) of 83.03 Ų, one hydrogen bond donor, and six hydrogen bond acceptors . Commercial suppliers provide the material at ≥98% purity with recommended storage at 2–8°C in sealed, dry conditions .

Why Methyl 2-Amino-2-Methyl-3-(1H-1,2,4-Triazol-1-Yl)Propanoate Cannot Be Substituted by Common Triazole–Alanine Analogs


The combination of an α-methyl substituent, a methyl ester, and a 1,2,4-triazole ring at the β‑carbon endows this compound with physicochemical properties that diverge markedly from des‑methyl, free‑acid, or 1,2,3-triazole counterparts [1]. In peptide‑based or medicinal chemistry workflows, replacing this building block with simpler triazole‑alanine derivatives (e.g., 1,2,4‑triazole‑L‑alanine or its methyl ester lacking the α‑methyl group) alters lipophilicity, hydrogen‑bonding capacity, conformational flexibility, and metabolic stability [1][2]. Such substitutions therefore risk confounding structure‑activity relationships (SAR), reducing membrane permeability, or accelerating proteolytic degradation when the building block is incorporated into peptide chains [1][2]. The quantitative evidence below demonstrates that selection of this specific compound over its closest analogs is justified by measurable differences in key parameters directly relevant to procurement and experimental design.

Quantitative Differentiation Evidence: Methyl 2-Amino-2-Methyl-3-(1H-1,2,4-Triazol-1-Yl)Propanoate vs Closest Analogs


Lipophilicity Enhancement: LogP -0.83 vs -3.5 for Free-Acid Form

The target methyl ester possesses a calculated LogP of -0.8315 . In contrast, the corresponding free carboxylic acid (2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, CAS 1251027-68-5) has an XLogP3-AA of -3.5 [1]. This represents a >2.6 log unit increase in lipophilicity for the ester form, which is expected to translate into enhanced passive membrane permeability and improved oral absorption potential based on established medicinal chemistry principles.

Medicinal chemistry Drug design Physicochemical property optimization

Reduced Hydrogen-Bond Donor Count: 1 HBD vs 2 for Free-Acid Analogs

The target compound contains one hydrogen-bond donor (the free amine) . By comparison, the free acid form (2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid) and the des‑methyl analog ((2S)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid) each contain two HBDs (amine plus carboxylic acid) [1][2]. A reduction from two to one HBD lowers the desolvation energy required for membrane crossing, consistent with guidelines that compounds with ≤3 HBDs exhibit improved oral absorption.

Peptide design Membrane permeability Bioavailability optimization

Topological Polar Surface Area (TPSA) of 83.03 Ų versus 94.03 Ų for Des-Methyl Analog: Implications for Membrane Permeability

The target compound has a TPSA of 83.03 Ų . The des‑methyl free acid analog ((2S)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid) has a TPSA of 94.03 Ų [1]. Both values lie below the Veber threshold of 140 Ų for oral bioavailability, but the 11 Ų reduction provided by esterification and α‑methylation is consistent with improved passive membrane permeability. The target compound's TPSA of 83.03 Ų is also lower than the commonly cited 90 Ų threshold associated with good blood‑brain barrier penetration.

Drug-likeness Oral bioavailability prediction Physicochemical profiling

α-Methyl Substitution Confers Conformational Rigidity and Enhanced Target Engagement: Evidence from GGDPS Inhibitor Series

In a family of isoprenoid triazole bisphosphonates targeting geranylgeranyl diphosphate synthase (GGDPS), incorporation of an α-methyl substituent enhanced the potency of these compounds as GGDPS inhibitors and abrogated the effects of olefin stereochemistry on inhibitory activity [1]. For the homogeranyl/homoneryl series, the α-methyl modification enabled preparation of a POM-prodrug that displayed a 10-fold increase in cellular activity compared to the corresponding salt [1]. While these data are from the bisphosphonate triazole class, the underlying principle—that α-methyl substitution imparts conformational rigidity and can improve target engagement—applies analogously to α,α‑disubstituted amino acid building blocks used in peptidomimetics.

Enzyme inhibition Structure-activity relationship Conformational constraint

1,2,4-Triazole Ring as a Metabolically Stable Amide Bond Bioisostere: Enhanced Half-Life in Peptide Contexts

The 1,2,4-triazole heterocycle, when incorporated into amino acid building blocks, serves as a metabolically stable bioisostere of the amide bond [1][2]. In radiolabeled peptide studies, replacement of a native amide with a 1,4‑disubstituted 1,2,3‑triazole increased in vivo half-life while retaining biological properties [1]. The 1,2,4‑triazole ring shares with 1,2,3‑triazoles a resistance to protease‑mediated hydrolysis and contributes to lower LogP and improved water solubility compared to purely hydrocarbon linkers [2]. These class‑wide properties differentiate triazole‑containing amino acids from conventional aliphatic or aromatic amino acid building blocks in terms of metabolic stability.

Peptidomimetics Metabolic stability Bioisosterism

Commercial Purity and Storage Specification: ≥98% with Defined Cold-Chain Storage Enabling Reproducible Research

The compound is supplied at ≥98% purity by multiple vendors with specified storage at 2–8°C in sealed, dry containers . By comparison, the des‑methyl methyl ester analog (methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate, CAS 314255-20-4) is offered at a lower minimum purity of 97% from some suppliers . A defined cold‑storage specification (2–8°C) is critical for hygroscopic amino acid esters prone to hydrolysis upon exposure to ambient moisture, and the documented purity level reduces the need for pre-use purification, supporting experimental reproducibility.

Quality assurance Reproducibility Chemical procurement

Procurement-Relevant Application Scenarios for Methyl 2-Amino-2-Methyl-3-(1H-1,2,4-Triazol-1-Yl)Propanoate


Peptidomimetic Design Requiring Enhanced Membrane Permeability

When incorporated into peptide or peptidomimetic sequences, the methyl ester form (LogP -0.83) provides a >2.6 log unit lipophilicity advantage over the free acid (LogP -3.5) [1]. Combined with only one hydrogen-bond donor (vs two for the free acid), this compound is the building block of choice for projects where passive membrane crossing or oral bioavailability is required, such as in the development of orally bioavailable macrocyclic peptides or intracellular-targeting peptidomimetics [1].

Metabolically Stable Amide Bond Replacement in Radiolabeled Peptides

The 1,2,4-triazole ring functions as a metabolically stable bioisostere of the amide bond, resistant to protease-mediated cleavage [2][3]. In the design of tumor-targeting radiolabeled peptides where plasma half-life is critical for sufficient tumor accumulation, the triazole‑containing amino acid building block can replace labile amide positions to improve in vivo stability. The quantitative precedent in somatostatin‑derived radiotracers demonstrates that amide‑to‑triazole substitution increases peptide half-life while preserving receptor binding affinity [2].

Conformationally Constrained Pharmacophore Construction via α‑Methyl Amino Acid Incorporation

The α-methyl group in this compound restricts backbone conformational flexibility, which is a well‑established strategy to pre‑organize peptide ligands into bioactive conformations [4]. In the triazole bisphosphonate GGDPS inhibitor series, α‑methylation produced a 10‑fold gain in cellular potency and eliminated stereochemical dependence on olefin geometry [4]. By analogy, incorporating this building block into peptidomimetic macrocycles or linear peptide inhibitors can reduce entropic penalties upon target binding and improve potency, making it suitable for drug discovery programs targeting protein‑protein interactions or enzymes with shallow binding pockets.

Building-Block Library Construction for Diversity-Oriented Synthesis with Quality Assurance

With ≥98% purity and defined cold‑chain storage (2–8°C, sealed dry), this compound is suitable for incorporation into commercial or institutional building-block libraries intended for high‑throughput synthesis and screening . The methyl ester handles directly serve as a protected carboxylic acid equivalent for solid‑phase peptide synthesis (SPPS), eliminating the need for additional protection/deprotection steps. The documented purity reduces the risk of side products in automated parallel synthesis, enhancing the reliability of SAR data and hit‑expansion campaigns.

Quote Request

Request a Quote for Methyl 2-amino-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.